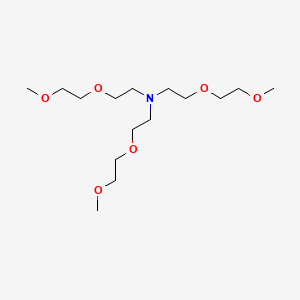

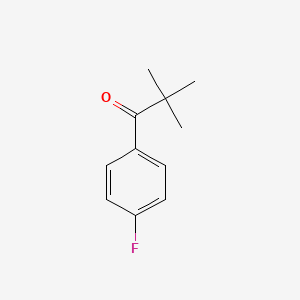

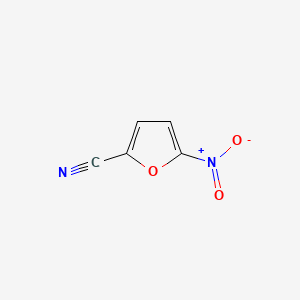

![molecular formula C8H7N3 B1294894 3-Methylbenzo[1,2,4]triazine CAS No. 6299-94-1](/img/structure/B1294894.png)

3-Methylbenzo[1,2,4]triazine

概要

説明

3-Methylbenzo[1,2,4]triazine is a heterocyclic compound with the molecular formula C8H7N3 and a molecular weight of 145.16 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

Triazines and tetrazines, including 3-Methylbenzo[1,2,4]triazine, are synthesized through various methods such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Notably, these compounds undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Molecular Structure Analysis

The 3-Methylbenzo[1,2,4]triazine molecule contains a total of 19 bonds. There are 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They are building blocks and have provided a new dimension to the design of biologically important organic molecules .Physical And Chemical Properties Analysis

3-Methylbenzo[1,2,4]triazine is a pale-yellow to yellow-brown solid . It has a molecular weight of 145.16 . The storage temperature is between 2-8°C .科学的研究の応用

-

Biological Applications

- Triazine and tetrazine derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal .

- They are building blocks and have provided a new dimension to the design of biologically important organic molecules .

- The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

-

Adsorption-Based Extraction Techniques

- Triazine-based materials have been developed as adsorbents with potential for environmental pollutants .

- They have satisfactory sensitivity and selectivity towards different types of analytes, attributed from various mechanisms including π–π, electrostatics, hydrogen bonds, and hydrophobic and hydrophilic effects .

-

Heterogeneous Catalysis and Photocatalysis

-

Separation and Storage

-

Energy-Related Functions

-

Cytotoxic Activity

-

Photophysical Features

- The application of 1,3,5-triazine scaffold is comparatively higher than the 1,3,5-benzene, because of having high electron pulling effect and considerable nucleophilic susceptibility .

- Photophysical features of triphenyl triazine derivatives can be identified in dichloromethane .

- Upon participation of two active electronic transitions to its .

-

Synthesis and Reactivity

- The rich literature demonstrates various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

- Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .

- Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

-

Catalytic Systems

-

Photophysical Features

- The application of 1,3,5-triazine scaffold is comparatively higher than the 1,3,5-benzene, because of having high electron pulling effect and considerable nucleophilic susceptibility .

- Photophysical features of triphenyl triazine derivatives can be identified in dichloromethane .

- Upon participation of two active electronic transitions to its .

-

Synthesis and Reactivity

- The rich literature demonstrates various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

- Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .

- Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

-

Catalytic Systems

Safety And Hazards

The safety data sheet for 3-Methylbenzo[1,2,4]triazine indicates that it is harmful if swallowed . It may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

将来の方向性

Triazines and tetrazines have provided a new dimension to the design of biologically important organic molecules . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology . The recent advances made in metal-mediated/catalyzed synthesis of triazine derivatives will assist chemists in comprehending the issues associated with the present methods as well as future prospects .

特性

IUPAC Name |

3-methyl-1,2,4-benzotriazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-6-9-7-4-2-3-5-8(7)11-10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYHCYCLQJYTJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212202 | |

| Record name | 1,2,4-Benzotriazine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbenzo[1,2,4]triazine | |

CAS RN |

6299-94-1 | |

| Record name | 1,2,4-Benzotriazine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6299-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Benzotriazine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

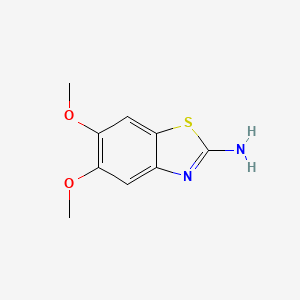

![1,3-Diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1294813.png)

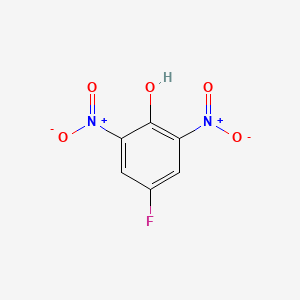

![1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1294816.png)

![2,3-Dibromobenzo[b]thiophene](/img/structure/B1294826.png)